三氯化铱三水合物

描述

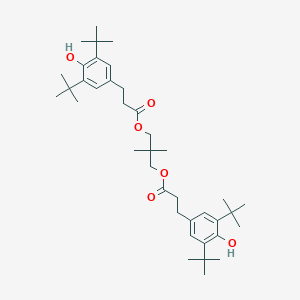

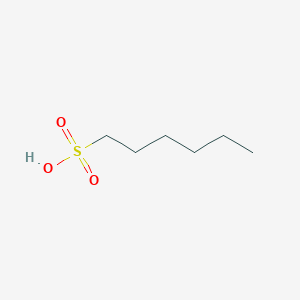

Iridium trichloride trihydrate, also known as Iridium(III) chloride trihydrate, is a water-soluble crystalline Iridium source compatible with chlorides . It has a molecular formula of Cl3H6IrO3 and a molecular weight of 352.62 g/mol . The compound is dark green-black in color .

Synthesis Analysis

Iridium is separated from other platinum group metals as crystalline ammonium hexachloroiridate, which can be reduced to iridium metal in a stream of hydrogen. The spongy Ir thus produced reacts with chlorine at 650 °C to give iridium (III) chloride . Hydrated iridium trichloride is obtained by heating hydrated iridium (III) oxide with hydrochloric acid .

Molecular Structure Analysis

The anhydrous salt has two polymorphs, α and β, which are brown and red colored respectively. More commonly encountered is the hygroscopic dark green trihydrate IrCl3(H2O)3 . The structure of the trihydrate has not been elucidated yet .

Chemical Reactions Analysis

Iridium(III) chloride trihydrate is used as a catalyst as well as a reagent in organic synthesis . It is used as the source of iridium in the preparation of iridium nanocatalysts .

Physical And Chemical Properties Analysis

Iridium trichloride trihydrate is a dark green-black crystalline powder . It is insoluble in water . The compound has a molecular weight of 352.62 g/mol .

科学研究应用

Optical Oxygen Sensing

Specific Scientific Field

This application falls under the field of Optical Sensing .

Summary of the Application

Iridium trichloride trihydrate can be used to prepare cyclometalated iridium coumarin complexes, which are used as probes for sensing optical oxygen .

Methods of Application or Experimental Procedures

The preparation involves a series of dyes, Ir0, Ir1, and Ir2, that utilize reversible electronic energy transfer (REET) to improve the sensitivity of low concentration oxygen sensing dyes .

Results or Outcomes

The results show that these dyes can enhance the sensitivity of low concentration oxygen sensing far beyond commonly used platinum(II) porphyrins and approach the best sensitivities reported to date .

Preparation of Ir–Ni Bimetallic Nanoparticles

Specific Scientific Field

This application is in the field of Nanotechnology .

Summary of the Application

Iridium trichloride trihydrate can be used as a source of Iridium (Ir) during the preparation of Ir–Ni bimetallic nanoparticles .

Methods of Application or Experimental Procedures

Highly dispersed Ir–Ni bimetallic nanoparticles with varying mole fractions are synthesized by a modified polyol reduction method from the solution of iridium trichloride and nickel chloride in ethylene glycol, which acts as both solvent and reducing agent .

Results or Outcomes

The synthesized nanoparticles have a pseudo-spherical morphology and are utilized as a catalyst for the degradation of dyes .

Organic Synthesis and Medicinal Chemistry

Specific Scientific Field

This application is in the field of Organic Synthesis and Medicinal Chemistry .

Summary of the Application

Iridium trichloride trihydrate is commonly used as a catalyst in organic synthesis and medicinal chemistry. It can be used for the synthesis of pharmaceutical molecules, bioactive molecules, and pesticide molecules .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures can vary greatly depending on the specific synthesis or reaction being carried out. However, in general, the iridium trichloride trihydrate would be added to the reaction mixture to catalyze the desired chemical transformation .

Results or Outcomes

The use of iridium trichloride trihydrate as a catalyst can lead to more efficient reactions, higher yields, and the ability to carry out transformations that might not be possible with other catalysts .

Preparation of Iridium-incorporated Cobalt Nanofibers

Summary of the Application

Iridium trichloride trihydrate can be used as a precursor in the preparation of iridium-incorporated cobalt nanofibers .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for the preparation of iridium-incorporated cobalt nanofibers would involve the use of iridium trichloride trihydrate as a source of iridium .

Results or Outcomes

The iridium-incorporated cobalt nanofibers prepared using iridium trichloride trihydrate can have various applications in areas such as catalysis, energy storage, and more .

Preparation of Carbon-supported Iridium Catalyst for the Hydrodeoxygenation of Hydroxymethylfurfural

Specific Scientific Field

This application is in the field of Catalysis .

Summary of the Application

Iridium trichloride trihydrate can be used as a precursor in the preparation of a carbon-supported iridium catalyst for the hydrodeoxygenation of hydroxymethylfurfural .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would involve the use of iridium trichloride trihydrate as a source of iridium in the preparation of the catalyst .

Results or Outcomes

The carbon-supported iridium catalyst prepared using iridium trichloride trihydrate can be used for the hydrodeoxygenation of hydroxymethylfurfural, a key step in the production of biofuels and other value-added chemicals from biomass .

安全和危害

Iridium trichloride trihydrate is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

未来方向

Iridium trichloride trihydrate is widely used in high-temperature corrosion protection, catalytic oxidation, and electroluminescence owing to its excellent catalytic activity, corrosion, and oxidation resistance at high temperatures . It is also used as a source of iridium during the preparation of Ir–Ni bimetallic nanoparticles . The compound’s future directions could include further exploration of its catalytic properties and potential applications in various fields.

属性

IUPAC Name |

trichloroiridium;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Ir.3H2O/h3*1H;;3*1H2/q;;;+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJXVUXPFZKMNF-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.Cl[Ir](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H6IrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iridium(III) chloride trihydrate | |

CAS RN |

13569-57-8 | |

| Record name | Iridium(III) chloride trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。